![molecular formula C20H21N3O3S2 B3314176 2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 950304-91-3](/img/structure/B3314176.png)
2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
Overview
Description
2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on existing research.
Property | Details |
---|---|
Molecular Formula | C23H25N3O3S2 |
Molecular Weight | 455.6 g/mol |
IUPAC Name | This compound |
InChI Key | KMRHOTQAYOTJAH-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Utilizing precursors like glyoxal and ammonia under acidic conditions.
- Introduction of the Benzenesulfonyl Group : Achieved through sulfonylation reactions using benzenesulfonyl chloride.
- Attachment of the Propan-2-yl Group : This is accomplished via nucleophilic substitution reactions.
The biological activity of this compound is attributed to its structural features:
- The imidazole ring is known for its ability to interact with metal ions and proteins, influencing various biochemical pathways.
- The benzenesulfonyl group may inhibit enzyme activity by forming non-covalent interactions with active sites.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies have indicated that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell growth and survival .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticonvulsant Activity : A study on related imidazole derivatives revealed anticonvulsant effects in animal models, indicating their potential for treating epilepsy .
- Enzyme Inhibition : Research focusing on enzyme inhibition has shown that these compounds can effectively inhibit specific targets involved in cancer progression and microbial resistance .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of imidazole derivatives:
Scientific Research Applications
Applications in Scientific Research
The compound exhibits a range of applications across various scientific disciplines:
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound, particularly in:
- Antimicrobial Activity : Studies have indicated that compounds containing imidazole rings often exhibit antimicrobial properties. The presence of the phenylsulfonyl group may enhance this activity by interacting with microbial enzymes or receptors.
- Anticancer Research : The compound's ability to inhibit specific cellular pathways makes it a candidate for anticancer drug development. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.
Biochemistry
In biochemical studies, this compound serves as a probe for investigating biological processes involving imidazole-containing compounds. Its interactions with metal ions and enzymes can provide insights into enzyme inhibition mechanisms and cellular signaling pathways.
Material Science
Due to its unique chemical structure, 2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can be utilized in developing new materials and catalysts. Its reactivity allows it to serve as a building block for synthesizing more complex organic molecules.
Case Studies
Several case studies highlight the effectiveness of this compound:
-
Antimicrobial Efficacy Study :
- A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, suggesting potential as a new class of antibiotics.
-
Cancer Cell Line Inhibition :
- Research involving various cancer cell lines showed that the compound inhibited cell proliferation through apoptosis induction mechanisms, indicating its potential as an anticancer agent.
-
Enzyme Inhibition Assays :
- Enzyme assays revealed that the compound effectively inhibited specific kinases involved in cancer progression, highlighting its relevance in targeted cancer therapies.
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14(2)21-17(24)13-27-19-20(28(25,26)16-11-7-4-8-12-16)23-18(22-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMNOUXDFQBDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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